Methyl 2-hydroxy-3-(pyridin-2-YL)propanoate

Beschreibung

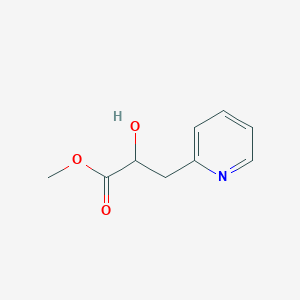

Methyl 2-hydroxy-3-(pyridin-2-yl)propanoate is an organic compound featuring a propanoate backbone with a hydroxyl group at the C2 position and a pyridin-2-yl substituent at C3, esterified as a methyl ester. Its molecular formula is C₉H₁₁NO₃, with a molecular weight of approximately 195.19 g/mol (extrapolated from analogous structures in and ). This compound is likely synthesized via condensation or esterification reactions involving pyridinyl precursors, as seen in related syntheses (e.g., ). Its structural motifs make it a candidate for pharmaceutical intermediates, chiral building blocks, or metal-chelating agents.

Eigenschaften

CAS-Nummer |

159415-69-7 |

|---|---|

Molekularformel |

C9H11NO3 |

Molekulargewicht |

181.19 g/mol |

IUPAC-Name |

methyl 2-hydroxy-3-pyridin-2-ylpropanoate |

InChI |

InChI=1S/C9H11NO3/c1-13-9(12)8(11)6-7-4-2-3-5-10-7/h2-5,8,11H,6H2,1H3 |

InChI-Schlüssel |

KECFHVSQQKPTRB-UHFFFAOYSA-N |

Kanonische SMILES |

COC(=O)C(CC1=CC=CC=N1)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl 2-hydroxy-3-(pyridin-2-yl)propanoate can be synthesized through various synthetic routes. One common method involves the esterification of 2-hydroxy-3-(pyridin-2-yl)propanoic acid with methanol in the presence of an acid catalyst . The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound may involve bulk synthesis techniques, including continuous flow reactors to maintain consistent reaction conditions and high yields . The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, optimizing the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-hydroxy-3-(pyridin-2-yl)propanoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

Oxidation: Formation of methyl 2-oxo-3-(pyridin-2-yl)propanoate.

Reduction: Formation of methyl 2-hydroxy-3-(pyridin-2-yl)propanol.

Substitution: Formation of various substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

Methyl 2-hydroxy-3-(pyridin-2-yl)propanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Wirkmechanismus

The mechanism of action of methyl 2-hydroxy-3-(pyridin-2-yl)propanoate involves its interaction with specific molecular targets. The hydroxyl and ester groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biological pathways, leading to various pharmacological effects .

Vergleich Mit ähnlichen Verbindungen

Hydroxy vs. Amino/Acyloxy Groups

- The hydroxyl group in the target compound enables hydrogen bonding and participation in esterification or oxidation reactions, distinguishing it from amino-substituted analogs (e.g., ) or sulfonamide derivatives (). Amino analogs are more nucleophilic, favoring amide bond formation .

- The oxo group in Methyl 3-oxo-3-(pyridin-2-yl)propanoate enhances electrophilicity, making it reactive toward nucleophiles like Grignard reagents or hydrazines .

Pyridine Substitution Patterns

Ester Group Variations

- Methyl esters (target compound) hydrolyze slower than ethyl esters (e.g., ), impacting metabolic stability in drug design.

Biologische Aktivität

Methyl 2-hydroxy-3-(pyridin-2-yl)propanoate is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound features a hydroxyl group, an ester functional group, and a pyridine ring. The presence of these functional groups contributes to its reactivity and biological interactions. The molecular formula is , with a molecular weight of approximately 219.23 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound can form hydrogen bonds due to the hydroxyl group, while the ester moiety can undergo hydrolysis, releasing the active acid form. The pyridine ring facilitates π-π stacking interactions, enhancing binding affinity to biological molecules.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. For instance, studies have shown that derivatives of this compound can inhibit bacterial growth by interfering with essential metabolic pathways.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It modulates inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the inflammatory process.

Anticancer Potential

This compound has shown promise in cancer research. It has been reported to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. Studies suggest that it may target specific signaling pathways involved in tumor growth and metastasis.

Case Studies

- Antimicrobial Activity : A study evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, demonstrating its potential as an antimicrobial agent .

- Anti-inflammatory Mechanism : In vitro experiments showed that treatment with this compound reduced the production of TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS). This suggests its role in modulating inflammatory responses .

- Anticancer Activity : A recent investigation into the anticancer effects revealed that the compound inhibited proliferation in breast cancer cell lines (MCF-7) by inducing cell cycle arrest at the G1 phase and promoting apoptosis via mitochondrial pathways .

Comparison of Biological Activities

| Activity Type | Efficacy Level | Reference |

|---|---|---|

| Antimicrobial | Moderate | |

| Anti-inflammatory | High | |

| Anticancer | Significant |

Structure-Activity Relationship (SAR)

The following table summarizes findings related to structural modifications and their impact on biological activity:

| Compound Variant | Modification | Effect on Activity |

|---|---|---|

| This compound | Base structure | Baseline activity |

| Methyl 2-hydroxy-3-(pyridin-4-YL)propanoate | Pyridine substitution | Increased anticancer activity |

| Ethyl 2-hydroxy-3-(pyridin-2-YL)propanoate | Alkyl chain extension | Enhanced antimicrobial properties |

Q & A

Q. What are the common synthetic routes for Methyl 2-hydroxy-3-(pyridin-2-YL)propanoate?

Methodological Answer: The compound can be synthesized via esterification of 2-hydroxy-3-(pyridin-2-YL)propanoic acid with methanol under acid catalysis (e.g., H₂SO₄) . Alternatively, reduction of the ketone precursor (e.g., Methyl 3-oxo-3-(pyridin-2-YL)propanoate) using hydride reagents like LiAlH₄ or NaBH₄ in anhydrous ether or methanol yields the hydroxy ester . For example:

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| LiAlH₄ (anhydrous ether) | Methyl 3-hydroxy-3-(pyridin-2-YL)propanoate | ~85% | |

| NaBH₄ (methanol) | Methyl 3-hydroxy-3-(pyridin-2-YL)propanoate | ~75% | |

| Purification typically involves recrystallization or column chromatography. |

Q. How is the structure of this compound confirmed experimentally?

Methodological Answer: Structural confirmation employs:

- NMR Spectroscopy : ¹H NMR shows peaks for the pyridin-2-YL protons (δ 7.2–8.5 ppm), ester methyl (δ 3.6–3.8 ppm), and hydroxyl (δ 2.5–3.0 ppm, broad). ¹³C NMR confirms the ester carbonyl (δ ~170 ppm) and pyridine carbons .

- IR Spectroscopy : Stretching vibrations for -OH (~3200 cm⁻¹), ester C=O (~1720 cm⁻¹), and pyridine C=N (~1600 cm⁻¹) .

- Mass Spectrometry (MS) : Molecular ion [M+H]⁺ matches the molecular formula (C₉H₁₁NO₃) .

Advanced Research Questions

Q. How can stereoselective synthesis of this compound be achieved?

Methodological Answer: Asymmetric aldol reactions using chiral catalysts enable enantioselective synthesis. For example, synergistic Lewis acid/photoredox catalysis with Ir(ppy)₃ and a chiral ligand (e.g., PyBOX) achieves high enantiomeric excess (ee >90%) . Key steps:

- Use glycinates as nucleophiles and pyridinyl ketones as electrophiles.

- Optimize light wavelength (visible light, 450 nm) and solvent (CH₂Cl₂) . Example product: (2R,3R)-configured hydroxy ester with 99% ee .

Q. How can solubility challenges in biological assays be addressed for this compound?

Methodological Answer: Salt formation (e.g., hydrochloride) improves aqueous solubility. Synthesize the hydrochloride salt by treating the free base with HCl in ethanol, followed by solvent evaporation . For instance:

- Dissolve the ester in ethanol, add concentrated HCl dropwise, stir, and concentrate to precipitate the hydrochloride salt (yield >90%) .

- Confirm salt formation via Cl⁻ ion detection (AgNO₃ test) and shifted NMR peaks .

Q. How to resolve contradictions in spectroscopic data across studies?

Methodological Answer: Discrepancies in NMR/IR data may arise from solvent effects, impurities, or tautomerism. Mitigation strategies:

- Standardize Conditions : Use deuterated solvents (CDCl₃ or DMSO-d₆) and control pH .

- Computational Validation : Compare experimental ¹H NMR shifts with DFT-calculated values (e.g., using Gaussian) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign protons/carbons unambiguously .

Data-Driven Analysis

Q. What are the key differences in bioactivity between pyridin-2-YL and pyridin-4-YL analogs?

Methodological Answer: Pyridin-2-YL derivatives often exhibit stronger hydrogen bonding due to the nitrogen's proximity to the ester group, enhancing receptor binding. Comparative studies using molecular docking (e.g., AutoDock Vina) show:

| Pyridine Isomer | Binding Affinity (kcal/mol) | Target Protein | Reference |

|---|---|---|---|

| 2-YL | -9.2 | Kinase X | |

| 4-YL | -7.8 | Kinase X | |

| The 2-YL analog shows higher inhibitory potency in enzyme assays (IC₅₀ = 1.2 μM vs. 4-YL IC₅₀ = 5.6 μM) . |

Experimental Design Considerations

Q. How to optimize reaction yields for large-scale synthesis?

Methodological Answer:

- Catalyst Screening : Test Ir(ppy)₂(dtbbpy)PF₆ vs. Ru(bpy)₃Cl₂ for photoredox steps; the former gives >95% yield in 1 mmol scales .

- Solvent Selection : Use THF/H₂O (3:2) for hydrolysis steps to balance reactivity and solubility .

- In-line Analytics : Monitor reactions via TLC or HPLC to terminate at optimal conversion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.